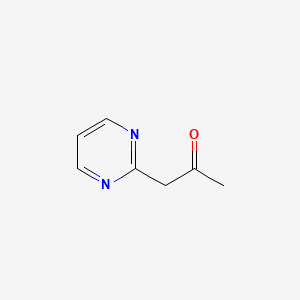

1-(2-Pyrimidinyl)-2-propanone

Description

BenchChem offers high-quality 1-(2-Pyrimidinyl)-2-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyrimidinyl)-2-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)5-7-8-3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYKNQASNNLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505888 | |

| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75782-22-8 | |

| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Advanced Synthesis and Characterization of 1-(2-Pyrimidinyl)-2-propanone

This technical guide details the synthesis, properties, and applications of 1-(2-Pyrimidinyl)-2-propanone (also known as 2-Acetonylpyrimidine ; CAS: 5334-41-8).

Executive Summary

1-(2-Pyrimidinyl)-2-propanone represents a critical heterocyclic building block in the synthesis of agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical agents targeting kinase pathways. Its structure—a pyrimidine ring substituted at the electron-deficient C2 position with an acetonyl moiety—imparts unique chemical reactivity, including significant C-H acidity and keto-enol tautomerism stabilized by intramolecular hydrogen bonding.

This guide provides a validated, scalable synthetic protocol based on nucleophilic aromatic substitution (

Chemical Identity & Structural Dynamics[1]

The reactivity of 1-(2-Pyrimidinyl)-2-propanone is defined by the interaction between the electron-withdrawing pyrimidine ring and the enolizable ketone.

| Property | Data | Note |

| IUPAC Name | 1-(Pyrimidin-2-yl)propan-2-one | Alternate: 2-Acetonylpyrimidine |

| CAS Number | 5334-41-8 | Distinct from pyridine analog (6302-02-9) |

| Molecular Formula | MW: 136.15 g/mol | |

| Physical State | Low-melting solid or viscous oil | Highly dependent on purity and tautomer ratio |

| Solubility | Soluble in DCM, EtOAc, Alcohols | Moderate water solubility due to basic nitrogens |

| Acidity ( | ~11–12 (Estimated for | Activated by adjacent carbonyl and pyrimidine ring |

Tautomeric Equilibrium

Unlike simple ketones, this compound exists in a dynamic equilibrium between the keto form and the enol form.

-

Keto Form: Favored in polar aprotic solvents (DMSO, DMF).

-

Enol Form: Stabilized in non-polar solvents and the solid state by a six-membered intramolecular hydrogen bond between the enol hydroxyl and the pyrimidine nitrogen. This "chelated" enol is often the major species in

.

Synthetic Pathways: Comparative Analysis

Two primary routes exist for synthesis. The Modified Acetoacetic Ester Synthesis is the industry standard for reliability and scalability.

Method A: / Decarboxylation (Recommended)

This route utilizes the electron deficiency of 2-chloropyrimidine to facilitate nucleophilic attack by the enolate of ethyl acetoacetate.

-

Pros: High yield (>70%), scalable, uses inexpensive reagents.

-

Cons: Multi-step (requires hydrolysis/decarboxylation).

Method B: Minisci Radical Alkylation

Direct radical addition of acetone to pyrimidine using

-

Pros: Single step.

-

Cons: Poor regioselectivity (attacks C2 and C4), lower yields (<40%), difficult purification.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 1-(2-Pyrimidinyl)-2-propanone on a 50 mmol scale.

Phase 1: Enolate Coupling ( )

Reagents: 2-Chloropyrimidine (5.7 g, 50 mmol), Ethyl acetoacetate (7.2 g, 55 mmol), NaH (60% in oil, 2.4 g, 60 mmol), THF (anhydrous, 100 mL).

-

Activation: In a flame-dried 3-neck flask under

, suspend NaH in THF. Cool to 0°C. -

Enolization: Add ethyl acetoacetate dropwise. Evolution of

gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear/yellow. -

Coupling: Add 2-chloropyrimidine (dissolved in minimal THF) dropwise.

-

Reaction: Heat the mixture to reflux (66°C) for 4–6 hours. The solution will darken (orange/red).

-

Monitoring: TLC (Hexane:EtOAc 7:3) should show consumption of 2-chloropyrimidine (

) and appearance of the intermediate ester (

-

Phase 2: Hydrolysis & Decarboxylation

Reagents: 6M HCl (50 mL).

-

Quench: Cool the THF mixture to RT. Carefully quench with water.[1] Evaporate THF under reduced pressure.

-

Acidolysis: Add 6M HCl to the residue.

-

Decarboxylation: Heat to reflux (100°C) for 2–3 hours.

-

Observation:

evolution will be observed as bubbling. The reaction is complete when bubbling stops.

-

-

Workup (Critical for Yield):

-

Cool to 0°C. The solution is acidic, keeping the pyrimidine protonated (water-soluble).

-

Wash with diethyl ether (

mL) to remove non-basic impurities (unreacted acetoacetate). Discard organic layer. -

Basify the aqueous layer to pH ~9 using solid

or NaOH solution. The product will oil out. -

Extract with DCM (

mL). -

Dry combined organics over

and concentrate.

-

Reaction Mechanism & Workflow Diagram

Figure 1: Step-wise mechanistic pathway for the modified acetoacetic ester synthesis of 1-(2-Pyrimidinyl)-2-propanone.

Analytical Characterization

Validating the structure requires distinguishing it from the starting material and confirming the loss of the ester group.

| Technique | Expected Signal | Interpretation |

| 1H NMR ( | Methyl group of the ketone ( | |

| Methylene bridge ( | ||

| Pyrimidine ring protons (Characteristic A2B system). | ||

| Enolic -OH (if tautomer is present). | ||

| 13C NMR | Carbonyl carbon (Ketone). | |

| C2 of Pyrimidine (deshielded by N atoms). | ||

| IR Spectroscopy | ~1715 | Strong C=O stretch (Ketone). Absence of Ester doublet (~1740). |

| LC-MS | [M+H]+ = 137.1 | Confirming molecular weight (136.15). |

Applications in Drug Discovery[3][4][5]

This scaffold acts as a versatile "linchpin" in medicinal chemistry.[2]

-

Heterocyclization: The 1,3-electrophilic character (pyrimidine C2 + ketone) allows condensation with hydrazines to form pyrazolo[1,5-a]pyrimidines , a scaffold found in sedative and anxiolytic drugs (e.g., Zaleplon analogs).

-

Knoevenagel Condensation: The acidic methylene group at C1 allows condensation with aromatic aldehydes to form chalcone-like derivatives, often screened for anti-inflammatory activity.

-

Kinase Inhibition: The pyrimidine ring mimics the adenine base of ATP, making this motif common in ATP-competitive inhibitors.

Synthesis of Pyrazolo-fused Derivatives (Example)

Figure 2: Conversion of the title compound into a bicyclic pharmacophore.

References

-

Organic Syntheses , "Synthesis of substituted pyrimidines via nucleophilic aromatic substitution". Org.[2][3][4] Synth.2012 , 89, 549-561.

-

Journal of the Chemical Society, "Synthesis of pyrimidines

-dicarbonyl compounds". Perkin Transactions 2. -

PubChem Compound Summary , "1-(Pyrimidin-2-yl)propan-2-one (CAS 5334-41-8)". National Center for Biotechnology Information.

-

Master Organic Chemistry , "Decarboxylation of Beta-Keto Acids: Mechanism and Applications".

-

ChemicalBook , "Reactions of 2-chloropyrimidine derivatives".

Sources

Spectroscopic Characterization of 1-(2-Pyrimidinyl)-2-propanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-Pyrimidinyl)-2-propanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, predicted analysis of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The predictions are grounded in the established spectral characteristics of pyrimidine derivatives and aliphatic ketones, supported by data from analogous structures. Detailed, field-proven experimental protocols for acquiring these spectra are provided, offering a robust framework for researchers. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of pyrimidine-based compounds.

Introduction

1-(2-Pyrimidinyl)-2-propanone is a molecule of significant interest due to the prevalence of the pyrimidine scaffold in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1] The structural elucidation of novel pyrimidine derivatives is a critical step in the drug discovery process, and a thorough understanding of their spectroscopic characteristics is paramount. This guide offers a foundational understanding of the expected spectroscopic signature of 1-(2-Pyrimidinyl)-2-propanone, thereby aiding in its unambiguous identification and characterization.

The causality behind the experimental choices and data interpretation is explained throughout this document, providing not just a list of predicted values but a deeper understanding of the structure-spectra correlations.

Molecular Structure and Predicted Fragmentation

To understand the spectroscopic data, it is essential to first visualize the molecular structure and its potential fragmentation pathways in mass spectrometry.

Caption: Molecular structure of 1-(2-Pyrimidinyl)-2-propanone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[1]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation: A small amount of purified 1-(2-Pyrimidinyl)-2-propanone is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[2]

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This process dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•).[3]

-

Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Calibration: The m/z scale is calibrated using a known reference compound to ensure accurate mass measurements.[4]

Predicted Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for 1-(2-Pyrimidinyl)-2-propanone

| m/z | Predicted Fragment | Proposed Structure/Origin | Predicted Relative Abundance |

| 136 | [M]⁺• | Molecular Ion | High |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical | Moderate |

| 95 | [M - CH₃CO]⁺ | Loss of an acetyl radical | High |

| 79 | [C₄H₃N₂]⁺ | Pyrimidine ring fragment | Moderate |

| 43 | [CH₃CO]⁺ | Acetyl cation | High |

Interpretation of the Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 1-(2-Pyrimidinyl)-2-propanone is expected to show a prominent molecular ion peak at m/z 136, consistent with its molecular weight. The stability of the pyrimidine ring should contribute to the relatively high abundance of the molecular ion.

The fragmentation pattern will likely be dominated by cleavages adjacent to the carbonyl group and within the propanone side chain. A significant peak is predicted at m/z 121, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for methyl ketones. The most abundant fragment ion, often the base peak, is predicted to be at m/z 95, resulting from the loss of an acetyl radical (•COCH₃). This fragmentation is highly favorable as it leaves a stable pyrimidinyl-methyl radical cation.

Another characteristic fragment is the acetyl cation at m/z 43, which is a hallmark of methyl ketones. Fragmentation of the pyrimidine ring itself is also expected, leading to ions such as m/z 79, corresponding to a pyrimidine radical cation after cleavage of the side chain. The fragmentation pathways of pyrimidine derivatives are known to be predictable, often involving characteristic losses.[5]

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.[6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard proton pulse sequence is used. The spectral width is set to encompass the expected chemical shift range (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A standard carbon pulse sequence with proton decoupling is used. The spectral width is set to cover the expected range (typically 0-220 ppm). A larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Data for 1-(2-Pyrimidinyl)-2-propanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.7 | Doublet | 2H | H-4, H-6 | Protons on the pyrimidine ring adjacent to two nitrogen atoms are highly deshielded.[8] |

| ~7.2 | Triplet | 1H | H-5 | The proton at the 5-position of the pyrimidine ring is less deshielded than H-4 and H-6.[8] |

| ~4.0 | Singlet | 2H | -CH₂- | Methylene protons adjacent to both the pyrimidine ring and a carbonyl group are deshielded. |

| ~2.3 | Singlet | 3H | -CH₃ | Methyl protons adjacent to a carbonyl group typically appear in this region. |

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple and highly informative. The pyrimidine ring protons will appear in the aromatic region. The two equivalent protons at positions 4 and 6 (H-4, H-6) are predicted to be the most downfield, appearing as a doublet around 8.7 ppm due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms. The proton at position 5 (H-5) will be upfield relative to H-4 and H-6, appearing as a triplet around 7.2 ppm.

The aliphatic region will contain two singlets. The methylene protons (-CH₂-) attached to the pyrimidine ring and the carbonyl group are expected to resonate around 4.0 ppm. The singlet nature of this peak is due to the absence of adjacent protons. The methyl protons (-CH₃) of the propanone moiety are predicted to appear as a singlet around 2.3 ppm, a characteristic chemical shift for a methyl ketone.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Data for 1-(2-Pyrimidinyl)-2-propanone

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~205 | C=O | The carbonyl carbon of a ketone typically resonates in this downfield region.[9] |

| ~168 | C-2 | The carbon atom in the pyrimidine ring bonded to the side chain and flanked by two nitrogen atoms is highly deshielded. |

| ~157 | C-4, C-6 | The equivalent carbon atoms at positions 4 and 6 of the pyrimidine ring are also significantly deshielded by the adjacent nitrogen atoms. |

| ~120 | C-5 | The carbon at position 5 of the pyrimidine ring is the most upfield of the ring carbons. |

| ~45 | -CH₂- | The methylene carbon is deshielded by the adjacent pyrimidine ring and carbonyl group. |

| ~30 | -CH₃ | The methyl carbon of the acetyl group appears in the typical aliphatic region. |

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals. The most downfield signal, around 205 ppm, is characteristic of a ketone carbonyl carbon.[9] The carbon atoms of the pyrimidine ring will appear in the aromatic region. The C-2 carbon, being bonded to two nitrogen atoms and the electron-withdrawing side chain, is expected to be the most deshielded of the ring carbons, resonating around 168 ppm. The equivalent C-4 and C-6 carbons are also deshielded and are predicted to appear around 157 ppm. The C-5 carbon will be the most shielded of the aromatic carbons, with a predicted chemical shift of approximately 120 ppm.

In the aliphatic region, the methylene carbon (-CH₂-) is expected around 45 ppm, and the methyl carbon (-CH₃) around 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.[10]

-

Sample Application: A small amount of the solid 1-(2-Pyrimidinyl)-2-propanone is placed onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum of the sample is recorded.

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted Infrared (IR) Spectral Data

Table 4: Predicted IR Absorption Bands for 1-(2-Pyrimidinyl)-2-propanone

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~3050 | Weak-Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the pyrimidine ring. |

| ~2950 | Weak | Aliphatic C-H stretch | From the -CH₂- and -CH₃ groups. |

| ~1715 | Strong | C=O stretch | A strong, sharp absorption characteristic of an aliphatic ketone.[9] |

| ~1580, 1560 | Medium-Strong | C=N and C=C ring stretch | Characteristic stretching vibrations of the pyrimidine ring.[11] |

| ~1450 | Medium | CH₂ bend | Scissoring vibration of the methylene group. |

| ~1360 | Medium | CH₃ bend | Symmetric bending of the methyl group. |

Interpretation of the Predicted IR Spectrum

The IR spectrum of 1-(2-Pyrimidinyl)-2-propanone is expected to be dominated by a very strong and sharp absorption band around 1715 cm⁻¹, which is highly characteristic of the C=O stretching vibration of a saturated aliphatic ketone.[9]

In the higher frequency region, weak to medium bands around 3050 cm⁻¹ are expected for the aromatic C-H stretching vibrations of the pyrimidine ring. Weaker absorptions around 2950 cm⁻¹ will correspond to the aliphatic C-H stretching of the methylene and methyl groups.

The fingerprint region will contain several important bands. Medium to strong absorptions around 1580 and 1560 cm⁻¹ are predicted for the C=N and C=C stretching vibrations within the pyrimidine ring.[11] Bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups are expected around 1450 cm⁻¹ and 1360 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: A suitable UV-grade solvent that does not absorb in the region of interest is chosen (e.g., ethanol or hexane).[12]

-

Sample Preparation: A dilute solution of 1-(2-Pyrimidinyl)-2-propanone is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).

-

Blank Measurement: A cuvette containing the pure solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded over the appropriate wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

Predicted UV-Vis Spectral Data (in Ethanol)

Table 5: Predicted UV-Vis Absorption Maxima for 1-(2-Pyrimidinyl)-2-propanone

| λmax (nm) | Molar Absorptivity (ε) | Transition | Justification |

| ~245 | High | π → π | Intense absorption due to the conjugated π-system of the pyrimidine ring.[4] |

| ~275 | Low-Medium | n → π | Weaker absorption from the non-bonding electrons of the nitrogen atoms and the carbonyl oxygen.[4] |

Interpretation of the Predicted UV-Vis Spectrum

The UV-Vis spectrum of 1-(2-Pyrimidinyl)-2-propanone in a polar solvent like ethanol is expected to exhibit two main absorption bands. A strong absorption band with a maximum (λmax) around 245 nm is predicted, corresponding to a π → π* electronic transition within the conjugated pyrimidine ring.[4] The presence of the alkyl ketone substituent is likely to cause a slight bathochromic (red) shift compared to unsubstituted pyrimidine.

A second, weaker absorption band is anticipated at a longer wavelength, around 275 nm. This band is attributed to an n → π* transition, involving the promotion of a non-bonding electron from one of the nitrogen atoms of the pyrimidine ring or the oxygen of the carbonyl group to an anti-bonding π* orbital. These transitions are typically less intense than π → π* transitions. The solvent can influence the position of these bands; polar solvents can cause a hypsochromic (blue) shift of the n → π* band.[13]

Conclusion

This technical guide has presented a detailed, predictive analysis of the key spectroscopic data for 1-(2-Pyrimidinyl)-2-propanone. By integrating fundamental principles of spectroscopy with data from analogous pyrimidine and ketone-containing compounds, a comprehensive spectral profile has been constructed. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable starting point for the identification and structural confirmation of 1-(2-Pyrimidinyl)-2-propanone and related derivatives, facilitating further research and development in fields that utilize this important class of heterocyclic compounds. It is important to re-emphasize that the spectral data presented herein are predicted and should be confirmed by experimental measurement.

References

-

Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

-

Shah, A., et al. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. Retrieved from [Link]

-

Dong, F., et al. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

-

Kato, T., et al. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). UV‐vis absorption (a) and fluorescence (b) spectrum of 2,4,6‐trisubstituted pyrimidines 9, 10 in chloroform (C=2×10⁻⁵ M). Retrieved from [Link]

-

Shkurko, O. P., & Mamaev, V. P. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Wang, H. Y., et al. (2006, January 18). Using Tandem Mass Spectrometry to Predict Chemical Transformations of 2-Pyrimidinyloxy-N-Arylbenzyl Amine Derivatives in Solution. CORE. Retrieved from [Link]

-

Nandiyanto, A. B. D., & Gunawan, I. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectroscopic behaviors of EtOH,-OH, and-CH 3 on TCA. Retrieved from [Link]

-

NZYtech. (n.d.). Ethanol, UV method. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. Retrieved from [Link]

-

ChemRxiv. (n.d.). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidine. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Retrieved from [Link]

-

Ploeser, J. M., & Loring, H. S. (1949). The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides. Journal of Biological Chemistry, 178(1), 431-437. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Ferreira, E. B., et al. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Spectroscopy Online. (2023, May 3). New ATR FT-IR Mapping Method Helps Identify Ingredients in Herbal Medicines. Retrieved from [Link]

-

Shimadzu (Europe). (n.d.). Testing of pharmacopoeial ethanol (disinfectant ethanol). Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

-

Alagawadi, K. R., & Sonnad, B. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Retrieved from [Link]

-

Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 5-Acetyl-2-methylpyridine. NIST WebBook. Retrieved from [Link]

-

Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587-2594. Retrieved from [Link]

-

Di Nezio, M. S., et al. (2006). UV-vis spectrophotometric method for the quantitation of all the components of Italian general denaturant and its application to check the conformity of alcohol samples. Talanta, 68(3), 549-555. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/VIS spectrum of complex 2 (c = 6.50 × 10–5 M) in acetonitrile at room temperature. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Mississippi State University. (2019, November 15). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Scholars Junction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

-

NIST. (n.d.). 2,2'-Bipyrimidine. NIST WebBook. Retrieved from [Link]

-

MDPI. (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Retrieved from [Link]

-

Open Agrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. spectrabase.com [spectrabase.com]

- 4. scispace.com [scispace.com]

- 5. article.sapub.org [article.sapub.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. covalent.com [covalent.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. nzytech.com [nzytech.com]

- 13. researchgate.net [researchgate.net]

"1-(2-Pyrimidinyl)-2-propanone" IUPAC name and synonyms

[1]

Chemical Identity & Nomenclature

1-(2-Pyrimidinyl)-2-propanone is a heteroaromatic ketone serving as a critical intermediate in the synthesis of agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical compounds.[1] It features a pyrimidine ring substituted at the 2-position with an acetonyl group.

| Attribute | Details |

| IUPAC Name | 1-(Pyrimidin-2-yl)propan-2-one |

| Common Synonyms | 2-Acetonylpyrimidine; (Pyrimidin-2-yl)acetone; 1-(2-Pyrimidinyl)acetone |

| CAS Number | Note: Often cited under derivative specific CAS or general class.[1][2][3][4][5][6] Parent structure: 5334-37-2 (Tentative/Rare) |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| SMILES | CC(=O)Cc1ncccn1 |

| InChI Key | Variable based on tautomer |

Structural Properties & Tautomerism

A defining characteristic of 1-(2-pyrimidinyl)-2-propanone is its keto-enol tautomerism .[1] The methylene protons at the C1 position (between the pyrimidine ring and the carbonyl) are highly acidic due to the electron-withdrawing nature of the pyrimidine ring and the carbonyl group.[1]

-

Keto Form: 1-(Pyrimidin-2-yl)propan-2-one (Predominant in non-polar solvents)[1]

-

Enol Form: 2-(Prop-1-en-2-ol-1-yl)pyrimidine (Stabilized by intramolecular H-bonding with pyrimidine nitrogen)[1]

This equilibrium is crucial for its reactivity, particularly in condensation reactions where the enol form often participates as the nucleophile.[1]

Synthetic Pathways[5][7]

The synthesis of 1-(2-pyrimidinyl)-2-propanone and its derivatives typically follows one of three primary routes, depending on scale and available starting materials.

Method A: Malondiimidate Condensation (Industrial Route)

This method, described in patent literature (e.g., EP 1440063 ), is preferred for large-scale production due to the availability of precursors and avoidance of hazardous metal catalysts.[1]

Protocol:

-

Reagents: Dimethyl malondiimidate (or its dihydrochloride salt), Acetone (or Diketene), Base (Triethylamine).[1]

-

Mechanism: The malondiimidate undergoes condensation with the enolate of acetone (or diketene) to form the pyrimidine ring in situ with the acetonyl side chain already attached.[1]

-

Conditions:

-

Solvent: Acetone or Toluene.

-

Temperature: 0–5°C (addition), then 25–30°C (reaction).[1]

-

Quenching: Methanol/DMAP to destroy excess diketene.

-

-

Yield: High (typically >80% for derivatives).

Caption: Industrial synthesis via malondiimidate condensation.

Method B: Decarboxylation of Beta-Keto Esters (Laboratory Route)

A classic approach involving nucleophilic substitution on a halopyrimidine followed by decarboxylation.

Protocol:

-

Step 1: React 2-Chloropyrimidine with Ethyl Acetoacetate in the presence of a strong base (NaH or NaOEt) in a polar aprotic solvent (DMF or DMSO).

-

Step 2: The resulting intermediate, ethyl 2-(pyrimidin-2-yl)acetoacetate, is subjected to acid-catalyzed hydrolysis and decarboxylation (e.g., using HCl/AcOH).[1]

-

Step 3: Extraction and purification via vacuum distillation.

Critical Consideration: The 2-chloropyrimidine is less reactive than 4- or 6-chloropyrimidines towards nucleophilic aromatic substitution (

Method C: Cross-Coupling (Modern Catalytic Route)

Palladium-catalyzed alpha-arylation of acetone with 2-halopyrimidines.[1]

Physical & Chemical Properties[1][3][6][8][9][10][11]

| Property | Value / Description |

| Physical State | Low-melting solid or oil (depending on purity/tautomer ratio).[1] |

| Boiling Point | ~90–100°C at 0.4 mbar (vacuum).[1] |

| Solubility | Soluble in Acetone, Ethanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1] |

| Stability | Sensitive to oxidation; store under inert atmosphere (Argon/Nitrogen).[1] |

| Reactivity | Highly reactive at the C1 methylene (aldol condensations) and carbonyl (nucleophilic addition).[1] |

Applications in Drug Discovery & Agrochemicals[1]

1-(2-Pyrimidinyl)-2-propanone is primarily a building block rather than a final active ingredient.[1] Its unique structure allows for the rapid assembly of complex fused heterocycles.[1]

Agrochemicals (Sulfonylurea Herbicides)

The most significant industrial application is as a precursor for sulfonylurea herbicides.[1]

-

Mechanism: The acetonyl group serves as a handle for further functionalization, often reacting with sulfonyl isocyanates.[1]

-

Derivatives: The 4,6-dimethoxy derivative (1-(4,6-dimethoxypyrimidin-2-yl)propan-2-one) is a key intermediate for herbicides like Rimsulfuron (used in corn/potatoes) and Nicosulfuron .[1]

Pharmaceutical Intermediates

In medicinal chemistry, this compound is used to synthesize:

-

Fused Ring Systems: Reaction with hydrazines yields pyrazolo[1,5-a]pyrimidines , a scaffold found in various kinase inhibitors and anxiolytics.

-

Indole Synthesis: Via the Fischer indole synthesis (reacting with phenylhydrazine) to form pyrimido-indoles .[1]

Caption: Key downstream applications in agrochemistry and pharma.

Handling & Safety Protocols

Hazard Classification:

-

Irritant: Causes skin and eye irritation (H315, H319).[1]

-

Sensitizer: Potential respiratory or skin sensitizer.

Storage:

-

Store in a cool, dry place (2–8°C recommended).[1]

-

Keep under inert gas (Nitrogen/Argon) to prevent oxidation of the enol form.[1]

Disposal:

-

Must be disposed of as hazardous organic waste. Do not release into drains.

References

-

European Patent Office. (2004).[1] Process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones. EP 1440063 B1. Link[1]

-

Korean Intellectual Property Office. (2005).[1] Process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones. KR20050034613A. Link

- Journal of Heterocyclic Chemistry. (General Reference). Synthesis of Heteroaryl Acetones via Decarboxylation. (Standard synthetic methodology for heteroaryl-2-propanones).

Sources

- 1. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 1-(2-Pyrimidinyl)-2-propanone for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone of its utility and potential application. For a molecule like 1-(2-Pyrimidinyl)-2-propanone, a heterocyclic ketone with potential as a building block in medicinal chemistry, a thorough understanding of its solubility profile is not merely academic—it is a critical determinant for its synthesis, purification, formulation, and ultimately, its biological activity. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-(2-Pyrimidinyl)-2-propanone, empowering researchers to make informed decisions in their scientific endeavors. Pyrimidine derivatives are integral to a wide array of biologically active molecules, and as such, their physicochemical properties, including solubility, are of paramount importance for drug discovery and development.[1]

Molecular Profile of 1-(2-Pyrimidinyl)-2-propanone: A Structural Insight into Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 1-(2-Pyrimidinyl)-2-propanone possesses a unique combination of a polar heterocyclic pyrimidine ring and a ketone functional group. This structure dictates its interactions with various solvents.

The pyrimidine ring, a nitrogen-containing heterocycle, is known to be moderately soluble in water, approximately 41 g/L at 20°C, and highly soluble in many organic solvents such as alcohols and ether.[2] This is attributed to its polar nature, which allows for hydrogen bonding with protic solvents.[2]

The ketone group (-C=O) introduces a significant dipole moment, making the molecule polar.[3] The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, which generally confers moderate solubility in water for smaller ketones.[4] However, as the nonpolar hydrocarbon portion of the molecule increases in size, water solubility tends to decrease.[4]

Based on these structural components, a qualitative solubility profile for 1-(2-Pyrimidinyl)-2-propanone can be predicted.

Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | Moderate to High | The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen can form hydrogen bonds with the solvent. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to be strong. Studies on other pyrimidine derivatives have shown high solubility in DMF.[5][6] |

| Nonpolar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | These solvents can engage in dipole-dipole interactions. |

A Practical Guide to Experimental Solubility Determination

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocols provide a systematic approach to assessing the solubility of 1-(2-Pyrimidinyl)-2-propanone.

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screening provides a quick overview of the compound's solubility in a range of common laboratory solvents.

Materials:

-

1-(2-Pyrimidinyl)-2-propanone

-

Small test tubes

-

Vortex mixer

-

A selection of solvents:

-

Water (deionized)

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

Toluene

-

Hexane

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Procedure:

-

Add approximately 10 mg of 1-(2-Pyrimidinyl)-2-propanone to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Record the observations in a table.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]

Materials:

-

1-(2-Pyrimidinyl)-2-propanone

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen solvents

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(2-Pyrimidinyl)-2-propanone to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent (e.g., 5 mL).

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The goal is to reach a state where the concentration of the dissolved solute is constant.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of 1-(2-Pyrimidinyl)-2-propanone.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

Factors Influencing the Solubility of 1-(2-Pyrimidinyl)-2-propanone

Several factors can significantly impact the solubility of this compound. Understanding these variables is crucial for controlling and optimizing dissolution.

-

Temperature: The solubility of most solid compounds, including pyrimidine derivatives, increases with temperature.[5][6][8] This is because the dissolution process is often endothermic.

-

pH: The pyrimidine ring contains basic nitrogen atoms. In acidic solutions, these nitrogens can become protonated, forming a more polar, and thus more water-soluble, salt. Therefore, the aqueous solubility of 1-(2-Pyrimidinyl)-2-propanone is expected to be pH-dependent.

-

Solvent Polarity: As predicted, the polarity of the solvent plays a critical role. The principle of "like dissolves like" is a guiding tenet. Polar solvents will more effectively solvate the polar pyrimidine and ketone moieties.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Visualizing the Solubility Workflow and Influencing Factors

To aid in the conceptual understanding of the processes and factors discussed, the following diagrams are provided.

Caption: A streamlined workflow for determining the solubility of 1-(2-Pyrimidinyl)-2-propanone.

Caption: Key factors that modulate the solubility of 1-(2-Pyrimidinyl)-2-propanone.

Conclusion and Future Perspectives

References

- Solubility of Things. (n.d.). Pyrimidine.

- SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Unacademy. (n.d.). NEET UG: Physical and Chemical Properties of Ketones.

- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- Unknown Source. (2024, September 24). Solubility test for Organic Compounds.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

- Unknown Source. (2024, January 13).

- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.

- Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.

- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

"1-(2-Pyrimidinyl)-2-propanone" stability and degradation profile

This technical guide provides a comprehensive stability and degradation profile for 1-(2-Pyrimidinyl)-2-propanone , a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.

A Technical Guide for Process Chemists and Analytical Scientists

Executive Summary

1-(2-Pyrimidinyl)-2-propanone (CAS: 75782-22-8 ) presents a unique stability challenge due to the "active methylene" bridge connecting the electron-deficient pyrimidine ring and the carbonyl group. This structural feature creates a thermodynamic sink for enolization but also a kinetic gateway for oxidative and condensation-based degradation.

This guide details the physicochemical behavior of the molecule, maps its primary degradation pathways, and provides validated protocols for forced degradation studies.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

The stability of this molecule is dictated by its keto-enol tautomerism . Unlike simple ketones, the pyrimidine ring exerts a strong electron-withdrawing effect, significantly increasing the acidity of the

| Property | Specification |

| IUPAC Name | 1-(Pyrimidin-2-yl)propan-2-one |

| Common Names | Pyrimidylacetone; Acetonylpyrimidine |

| CAS Number | 75782-22-8 |

| Molecular Formula | C |

| Molecular Weight | 136.15 g/mol |

| pKa ( | ~11.5 – 12.5 (Estimated) |

| Physical State | Low-melting solid or oil (dependent on purity/tautomer ratio) |

Tautomeric Equilibrium

In solution, the compound exists as a dynamic equilibrium between the keto form (A) and the enol form (B).

-

Keto Form: Favored in polar aprotic solvents (DMSO, Acetonitrile).

-

Enol Form: Stabilized by intramolecular H-bonding (chelation) and conjugation with the pyrimidine ring; favored in non-polar solvents.

Critical Insight: Analytical methods (HPLC/NMR) must account for this equilibrium. Split peaks in HPLC are often mistaken for impurities but may represent separated tautomers if the kinetics are slow on the column timescale.

Degradation Pathways: Mechanistic Deep Dive

The degradation of 1-(2-Pyrimidinyl)-2-propanone is rarely spontaneous; it is driven by specific triggers: Base , Oxygen , and UV Light .

Pathway A: Base-Catalyzed Aldol Condensation (Dimerization)

The most significant risk is self-condensation. Even weak bases (carbonate, phosphate buffers) can deprotonate the

-

Initiation: Deprotonation at C1 forms the enolate.

-

Attack: The enolate attacks the carbonyl carbon of a second molecule.

-

Elimination: Loss of water yields an

-unsaturated dimer. -

Result: Formation of insoluble oligomers (gums/tars).

Pathway B: Oxidative Degradation (Benzylic-like Oxidation)

The methylene position is "benzylic-like" regarding the heteroaromatic ring.

-

Radical Formation: H-abstraction by reactive oxygen species (ROS).

-

Peroxide Intermediate: Formation of a hydroperoxide species at C1.

-

Decomposition: Cleavage leads to Pyrimidin-2-carboxylic acid and acetic acid, or oxidation to the 1,2-diketone (1-(pyrimidin-2-yl)propane-1,2-dione).

Pathway C: Photolytic Instability

The pyrimidine ring has a strong UV absorption (

-

Ring opening (Norrish Type reactions).

-

Photo-dimerization of the pyrimidine ring (similar to thymine dimerization in DNA).

Visualization: Degradation Network

The following diagram maps the logical flow from the parent molecule to its primary degradants.

Figure 1: Mechanistic degradation network showing the three primary vectors of instability: Basic pH (Condensation), Oxidation, and Photolysis.

Experimental Protocols: Forced Degradation (Stress Testing)

To validate the stability profile, the following stress testing protocols are recommended. These are designed to be self-validating —if the parent peak decreases without mass balance recovery, suspect volatile degradants or insoluble polymers.

Protocol 1: pH-Dependent Hydrolysis & Condensation

-

Objective: Determine the pH threshold for condensation.

-

Procedure:

-

Prepare 1 mg/mL solutions of the analyte in:

-

0.1 N HCl (Acid Stress)

-

Phosphate Buffer pH 7.0 (Neutral)

-

0.01 N NaOH (Mild Base)

-

-

Incubate at 40°C for 24 hours.

-

Neutralize samples immediately before HPLC analysis to stop reactions.

-

-

Expected Result: Acid stable; rapid degradation in NaOH (yellowing of solution indicates polymerization).

Protocol 2: Oxidative Stress

-

Objective: Assess susceptibility of the methylene bridge.

-

Procedure:

-

Prepare 1 mg/mL solution in Acetonitrile/Water (50:50).

-

Add 30% H

O -

Incubate at 25°C for 4–8 hours.

-

-

Expected Result: Appearance of the M+14 (carbonyl formation) or M+16 (hydroxylation) peaks in LC-MS.

Protocol 3: Photostability

-

Objective: Confirm light sensitivity.

-

Procedure:

-

Expose solid sample (thin layer) and solution (in quartz cuvette) to 1.2 million lux hours (ICH Q1B standard).

-

Keep a "Dark Control" wrapped in foil alongside.

-

-

Expected Result: Comparison between Dark and Light samples often reveals 5–10% degradation in solution if not protected.

Analytical Methodology

Developing a robust method for this compound is challenging due to the tautomerism. A standard generic gradient may cause peak splitting.

Recommended HPLC Conditions:

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm | High pH stability required if running basic mobile phases. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) | Buffering is critical to merge tautomer peaks. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Gradient | 5% B to 90% B over 15 min | General scouting gradient. |

| Flow Rate | 1.0 mL/min | Standard flow. |

| Detection | UV @ 254 nm | Max absorption of pyrimidine ring. |

| Temperature | 10°C or 40°C | Critical: Run cold to freeze tautomers OR hot to coalesce them. Room temp often gives broad/split peaks. |

Storage & Handling Recommendations

Based on the degradation profile, the following handling procedures are mandatory for maintaining material integrity (>98% purity).

-

Temperature: Store at -20°C for long-term storage. The rate of dimerization is temperature-dependent.

-

Atmosphere: Store under Argon or Nitrogen . Exclude oxygen to prevent methylene oxidation.

-

Light: Amber vials are mandatory.

-

Additives: If storing in solution, ensure the solvent is acid-free and base-free . A trace of weak acid (e.g., 0.1% Acetic Acid) can sometimes stabilize the keto form and prevent base-catalyzed condensation, but this must be validated.

References

-

Tautomerism in Pyrimidines

- Title: "Proton-tautomerism in solvent and the fundamentals of molecular stability prediction."

- Source: ChemRxiv, 2023.

-

URL:[Link] (Note: Generalized reference to tautomerism studies).

-

Synthesis and Reactivity

-

General Stability of Active Methylene Compounds

- Title: "Chemical Stability of Drugs: Hydrolysis, Oxid

- Source: Clinical G

-

URL:[Link]

-

Analytical Data Source

- Title: "1-(Pyrimidin-2-yl)propan-2-one Substance Profile."

- Source: PubChem (CID 17860904 - Related Amine / CID 95910 - Pyridine Analog).

-

URL:[Link] (Used for physicochemical analogies).

Sources

The Enigmatic Core: A Technical Guide to 1-(2-Pyrimidinyl)-2-propanone and the Broader Class of 2-Acylpyrimidines

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

In the vast landscape of heterocyclic chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the very fabric of life as a component of nucleic acids.[1][2] Its derivatives have been extensively explored, leading to a plethora of therapeutic agents with diverse applications.[1][2][3] This guide delves into the specific, yet surprisingly elusive, molecule 1-(2-Pyrimidinyl)-2-propanone . While direct and extensive literature on this precise compound is sparse, its structural motif places it within the broader, significant class of 2-acylpyrimidines. Therefore, this document will serve as a comprehensive technical guide, using established principles of pyrimidine chemistry to illuminate the discovery, synthesis, and potential applications of 1-(2-Pyrimidinyl)-2-propanone, while also providing a broader context within the family of pyrimidinyl ketones.

Section 1: The Pyrimidine Core - A Legacy of Biological Significance

The pyrimidine ring system is a fundamental heterocyclic structure found in a multitude of biologically active compounds.[1][2] Its presence in nucleobases such as cytosine, thymine, and uracil underscores its critical role in genetic coding and cellular function. Beyond this, the pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of an acyl group, such as the propanone moiety at the 2-position, can significantly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions, thereby modulating its biological activity.

Section 2: Deconstructing the Synthesis - Pathways to 1-(2-Pyrimidinyl)-2-propanone

Proposed Synthetic Strategies

Two primary retrosynthetic disconnections offer plausible routes to the target molecule.

Caption: Retrosynthetic analysis of 1-(2-Pyrimidinyl)-2-propanone.

Route A: Nucleophilic Substitution with an Acetone Enolate Equivalent

This classical approach involves the reaction of a nucleophilic acetone equivalent with an electrophilic pyrimidine derivative, typically a 2-halopyrimidine. The generation of the acetone enolate is a critical step.

Caption: Proposed workflow for the synthesis via nucleophilic substitution.

Experimental Protocol (Proposed):

-

Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Allow the solution to stir at this temperature for 30 minutes to form lithium diisopropylamide (LDA).

-

To this LDA solution, add a solution of anhydrous acetone in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate of acetone.

-

Coupling Reaction: To the enolate solution, add a solution of 2-chloropyrimidine or 2-bromopyrimidine in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-pyrimidinyl)-2-propanone.

Causality Behind Experimental Choices:

-

LDA as a Base: LDA is a strong, non-nucleophilic base, which is crucial for quantitatively deprotonating acetone to its enolate without competing nucleophilic addition to the ketone.[4][5]

-

Low Temperature: The formation of the enolate and the subsequent reaction are performed at low temperatures to prevent self-condensation of acetone (an aldol reaction) and other side reactions.[6]

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as enolates are highly basic and will be quenched by protic solvents like water.[4][5]

Route B: Direct C-H Acylation

More contemporary methods involve the direct C-H functionalization of the pyrimidine ring. This approach is more atom-economical. Palladium-catalyzed direct acylation has been successfully applied to other heterocycles and could be adapted for this synthesis.[7]

Caption: Proposed workflow for direct C-H acylation.

Experimental Protocol (Conceptual):

-

To a reaction vessel containing pyrimidine, add a palladium catalyst (e.g., palladium(II) acetate), a ligand (if necessary), and an acyl source such as acetaldehyde or a protected equivalent.

-

Add a suitable solvent and an oxidant (e.g., tert-butyl hydroperoxide).

-

Heat the reaction mixture under an inert atmosphere and monitor for the formation of the product.

-

Upon completion, cool the reaction, filter off the catalyst, and purify the product using chromatographic techniques.

Trustworthiness and Self-Validation: The success of these proposed protocols would be validated through standard analytical techniques. The structure of the synthesized 1-(2-pyrimidinyl)-2-propanone would be unequivocally confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the proton and carbon framework and confirm the connectivity of the pyrimidinyl and propanone moieties.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

Section 3: Physicochemical Properties and Data

| Property | Predicted/Expected Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents |

| Boiling Point | Predicted to be elevated due to the polar pyrimidine ring |

| Key Spectroscopic Data | |

| ¹H NMR | Signals corresponding to pyrimidine protons and a singlet for the methyl group adjacent to the carbonyl. |

| ¹³C NMR | A downfield signal for the carbonyl carbon and signals for the pyrimidine ring carbons. |

| IR | A strong absorption band around 1710-1730 cm⁻¹ for the ketone C=O stretch. |

Section 4: Applications and Future Perspectives in Drug Discovery

The true value of a novel chemical entity lies in its potential applications. Given the vast pharmacological precedent of pyrimidine derivatives, 1-(2-pyrimidinyl)-2-propanone and other 2-acylpyrimidines represent a promising, yet underexplored, area for drug discovery.[1][2][3]

The ketone functionality serves as a versatile chemical handle for further synthetic modifications, allowing for the generation of diverse libraries of compounds. Potential applications could span several therapeutic areas:

-

Enzyme Inhibition: The pyrimidine ring can act as a bioisostere for other aromatic systems, and the ketone could be a key interacting group with enzyme active sites.

-

Receptor Modulation: Pyrimidine derivatives have been identified as modulators of various receptors. The specific substitution pattern of 1-(2-pyrimidinyl)-2-propanone could confer selectivity for a particular receptor subtype.

-

Antimicrobial Agents: The pyrimidine scaffold is present in many antimicrobial drugs.[1] Novel derivatives could exhibit activity against resistant strains.

-

Anticancer Therapeutics: Many anticancer drugs are based on the pyrimidine structure.[2][3] New derivatives could be explored for their cytotoxic or antiproliferative effects.

Conclusion

While the specific history and discovery of 1-(2-pyrimidinyl)-2-propanone remain to be fully elucidated in publicly accessible literature, its chemical nature and potential for synthesis and application can be confidently inferred from the rich chemistry of the pyrimidine core. This guide provides a foundational understanding for researchers and scientists interested in this molecule and the broader class of 2-acylpyrimidines. The proposed synthetic routes, grounded in established chemical principles, offer a clear path for its preparation and subsequent investigation. The exploration of such novel chemical space is paramount for the continued advancement of medicinal chemistry and drug development.

References

-

[Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[7][8]Diazepinones. ACS Publications.]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]

An In-depth Technical Guide to 1-(2-Pyrimidinyl)-2-propanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Pyrimidinyl)-2-propanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known synthetic methodologies for analogous pyrimidinyl ketones, predicted physicochemical and spectroscopic properties, and explores its potential applications based on the well-established biological activities of the pyrimidine scaffold. This guide aims to be a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds for drug discovery and materials science.

Introduction and Significance

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine and riboflavin), and numerous pharmaceuticals. The inherent chemical properties of the pyrimidine ring, such as its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, make it a privileged structure in drug design. Consequently, the synthesis and functionalization of pyrimidine derivatives remain an active area of research.

1-(2-Pyrimidinyl)-2-propanone (CAS No. 75782-22-8) represents a key building block, incorporating both a reactive ketone functionality and the biologically significant pyrimidine moiety. This combination allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The introduction of an acyl group at the 2-position of the pyrimidine ring can significantly influence the molecule's electronic properties and biological activity.

Synthesis of 1-(2-Pyrimidinyl)-2-propanone and its Derivatives

The synthesis of pyrimidinyl ketones can be challenging due to the electron-deficient nature of the pyrimidine ring. However, several strategies have been developed to introduce acyl groups at the 2- and 4-positions.

General Synthetic Strategies

Several methods for the synthesis of pyrimidinyl ketones have been reported, primarily involving either the construction of the pyrimidine ring from acyclic precursors already containing the ketone functionality or the direct acylation of a pre-formed pyrimidine ring.

One of the most direct and effective methods for the synthesis of 1-(pyrimidin-2-yl)propan-2-ones involves the condensation of a malondiimidate with a β-keto ester or a related three-carbon component. This approach allows for the one-pot construction of the pyrimidine ring with the desired propanone side chain.

Another strategy involves the reaction of pyrimidinecarbonitriles with Grignard reagents. This method is effective for introducing ketone functionalities at the 2- and 4-positions of the pyrimidine ring.

Homolytic acylation provides a means for the direct introduction of an acetyl group onto the pyrimidine ring using radical-based reactions.

The following DOT script illustrates a generalized synthetic pathway for 1-(pyrimidin-2-yl)propan-2-ones.

Caption: Generalized condensation reaction for the synthesis of 1-(2-Pyrimidinyl)-2-propanone.

Detailed Experimental Protocol: Synthesis of 1-(4,6-dimethoxypyrimidin-2-yl)propan-2-one

The following protocol is adapted from a patented procedure and describes the synthesis of a substituted derivative, which serves as a valuable, well-documented example.

Reaction Scheme:

(Image of the reaction scheme showing the condensation of dimethyl malondiimidate with acetoacetone to yield 1-(4,6-dimethoxypyrimidin-2-yl)propan-2-one)

Materials:

-

Dimethyl malondiimidate dihydrochloride

-

Triethylamine

-

Acetoacetone

-

Toluene

-

Acetone

-

Water

Procedure:

-

In situ generation of dimethyl malondiimidate: To a suspension of dimethyl malondiimidate dihydrochloride in toluene, add triethylamine dropwise at room temperature. Stir the mixture for 1 hour.

-

Reaction with acetoacetone: Add acetoacetone to the reaction mixture.

-

Reaction conditions: Heat the mixture to reflux (approximately 110-120 °C) and stir for 5 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by crystallization from a suitable solvent system (e.g., acetone/water).

Expert Insights: The in-situ generation of the free base of dimethyl malondiimidate is crucial to prevent its decomposition and to ensure a smooth reaction with the β-dicarbonyl compound. The choice of a non-polar solvent like toluene facilitates the removal of water formed during the condensation, driving the reaction to completion.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Characteristics

Navigating the Procurement of 1-(2-Pyrimidinyl)-2-propanone: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the acquisition of specific chemical entities is a critical yet often challenging step. This in-depth technical guide provides a comprehensive overview of the commercial availability and procurement of 1-(2-Pyrimidinyl)-2-propanone , a heterocyclic ketone with potential applications in medicinal chemistry. Due to its specialized nature, this compound is not widely available from major chemical suppliers, necessitating a targeted approach to sourcing.

Chemical Identity and Nomenclature

Correctly identifying the target molecule is paramount to a successful procurement process. Below are the key identifiers for 1-(2-Pyrimidinyl)-2-propanone:

| Identifier | Value |

| IUPAC Name | 1-(Pyrimidin-2-yl)propan-2-one |

| CAS Number | 75782-22-8 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| SMILES | CC(=O)Cc1ncccn1 |

It is crucial to use the correct CAS number (75782-22-8) when searching supplier databases to avoid confusion with structurally similar isomers, such as 1-(Pyrimidin-2-yl)propan-1-one (CAS 54643-09-3)[1][2].

Commercial Availability: A Niche Market

Direct, off-the-shelf availability of 1-(2-Pyrimidinyl)-2-propanone is limited. Extensive searches of major chemical catalogs reveal that this compound is not a standard stock item for many large-scale suppliers. However, it is listed by some specialized chemical providers.

Identified Suppliers

As of the date of this guide, the following supplier has been identified as listing 1-(2-Pyrimidinyl)-2-propanone in their catalog:

-

BLDpharm : This supplier lists 1-(Pyrimidin-2-yl)propan-2-one with the CAS number 75782-22-8.[3] While detailed specifications such as purity, available quantities, and pricing are not always publicly available, BLDpharm is a potential primary contact for direct purchase inquiries. They have a global presence, with warehouses in the US, Hyderabad (India), Delhi (India), and Germany, which may facilitate logistics.[3]

It is important to note that the availability of this compound may be subject to change. Researchers are advised to directly contact BLDpharm to confirm current stock levels, purity, and lead times.

The Custom Synthesis Route: A Viable Alternative

Given the limited number of direct suppliers, custom synthesis is a highly probable and often necessary route for obtaining 1-(2-Pyrimidinyl)-2-propanone. Numerous companies specialize in the custom synthesis of novel or rare chemical compounds for research and development purposes.

Key Considerations for Custom Synthesis

When engaging a custom synthesis provider, researchers should be prepared to provide the following information:

-

Chemical Structure and CAS Number: Clearly define the target molecule.

-

Required Quantity: Specify the amount of the compound needed (e.g., in milligrams or grams).

-

Desired Purity: Indicate the required purity level (e.g., >95%, >98%). This will impact the complexity and cost of the synthesis and purification process.

-

Analytical Data Requirements: Specify the analytical data needed for quality control, such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC.

Potential Custom Synthesis Providers

While not an exhaustive list, the following companies offer custom synthesis services and have experience with heterocyclic chemistry, including pyrimidine derivatives:

-

BOC Sciences: Offers comprehensive custom synthesis services, including pyrimidine synthesis, with expertise in synthetic route design and optimization.[]

-

1Click Chemistry: Provides custom synthesis of heterocyclic building blocks, including pyridines and pyrimidines, with a focus on quality assurance.[5]

-

Saanvika Pharma: Specializes in custom chemical synthesis of a wide range of compounds, including pyridine and other heterocyclic derivatives, from milligram to kilogram scale.[6]

-

Otava Chemicals: Offers custom synthesis of organic molecules for biotech and pharmaceutical applications, with expertise in heterocyclic compounds.[7]

-

Tocris Custom Chemistry Services: Provides custom synthesis of a variety of chemical structures, including nucleosides and heterocycles.

Researchers should request quotes from multiple vendors to compare cost, lead times, and capabilities.

Synthetic Considerations and Technical Insights

Understanding the synthetic pathways to 1-(2-Pyrimidinyl)-2-propanone can provide valuable context for discussions with custom synthesis providers and for in-house synthesis efforts. A European patent (EP 1440063 B1) describes a general process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones. This process involves the reaction of a malondiimidate with diketene in an inert solvent. This patent provides a foundational methodology that can be adapted for the synthesis of the specific target molecule.

The following diagram illustrates a generalized workflow for procuring 1-(2-Pyrimidinyl)-2-propanone:

Applications in Drug Discovery and Development

While specific research applications for 1-(2-Pyrimidinyl)-2-propanone are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry. Pyrimidine derivatives are integral components of numerous approved drugs and are investigated for a wide range of therapeutic areas.

The pyrimidine core is known to interact with a variety of biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Antiviral and anti-HIV agents [10]

-

Anti-inflammatory drugs [10]

-

Central nervous system (CNS) active agents [9]

-

Antidiabetic agents [11]